L-Talitol

Übersicht

Beschreibung

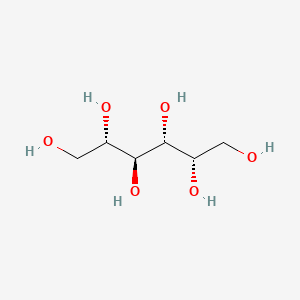

L-Talitol: is a rare sugar alcohol (polyol) derived from the reduction of the corresponding aldose, L-talose. It is a hexitol with the chemical formula C6H14O6 and a molecular weight of 182.17 g/mol . This compound is known for its sweet taste and is used as a low-calorie sweetener in various food products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Talitol can be synthesized through the reduction of L-talose using catalytic hydrogenation. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous hydrogenation of L-talose in a reactor equipped with a metal catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: L-Talitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to L-talonic acid using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Further reduction of this compound can lead to the formation of lower molecular weight polyols.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Hydrogen gas with metal catalysts like palladium on carbon.

Substitution: Halogenating agents, alkylating agents, and appropriate solvents.

Major Products Formed:

Oxidation: L-talonic acid.

Reduction: Lower molecular weight polyols.

Substitution: Halogenated or alkylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Bioactive Compounds

L-Talitol serves as a precursor for synthesizing various bioactive compounds. Its unique stereochemistry allows it to be utilized in the creation of rare sugars and other functional molecules, which can be important in medicinal chemistry and pharmaceutical development.

2. Enzymatic Reactions

Research has shown that this compound can be produced through enzymatic reactions involving specific microorganisms. For instance, Metschnikowia koreensis has been isolated for its ability to convert L-psicose into this compound, highlighting its potential for biotechnological applications in producing sugar alcohols .

Biological Applications

1. Metabolic Effects

As a non-digestible sugar, this compound may exhibit prebiotic properties, promoting the growth of beneficial gut bacteria. This can lead to improved gut health and enhanced immune function. Additionally, preliminary studies suggest that this compound may possess anti-tumor and antimicrobial activities, although further research is required to confirm these effects.

2. Health Benefits

- Prebiotic Potential: Enhances the growth of beneficial gut microbiota.

- Antimicrobial Activity: Derivatives of this compound have shown effectiveness against various pathogens.

- Anti-tumor Properties: Some studies indicate that this compound and its derivatives could inhibit tumor growth.

Industrial Applications

1. Food Technology

this compound is explored as a low-calorie sweetener and functional ingredient in food products. Its sweetness profile and metabolic effects make it an attractive alternative to traditional sugars, particularly for diabetic-friendly foods .

2. Nutraceuticals

The compound is gaining recognition in the nutraceutical sector due to its low calorific value and potential health benefits. Its incorporation into functional foods aimed at improving gut health has been studied, with positive outcomes reported in clinical trials .

Case Studies

Case Study 1: Functional Foods

A study investigated the incorporation of this compound into functional foods designed to enhance gut health. Results indicated that products containing this compound supported higher levels of beneficial bacteria compared to control groups.

Case Study 2: Glycemic Control

In a clinical trial assessing the effects of this compound on glycemic control among diabetic patients, participants consuming this compound showed improved postprandial glucose levels compared to those on a standard diet.

Wirkmechanismus

L-Talitol is similar to other sugar alcohols such as xylitol, sorbitol, and mannitol. it has unique properties that distinguish it from these compounds:

Xylitol: this compound has a lower sweetness level compared to xylitol but provides similar caloric content.

Sorbitol: Both this compound and sorbitol are used as sweeteners, but this compound has a different metabolic pathway and absorption rate.

Mannitol: this compound and mannitol share similar chemical structures, but this compound is less commonly used in medical applications

Vergleich Mit ähnlichen Verbindungen

- Xylitol

- Sorbitol

- Mannitol

- Erythritol

- Threitol

Biologische Aktivität

L-Talitol, a sugar alcohol derived from L-psicose, has garnered attention for its potential biological activities and applications in various fields, including biochemistry and microbiology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 60660-58-4) is a six-carbon alditol with the molecular formula C6H14O6. It is structurally related to other alditols like mannitol and sorbitol. The compound is characterized by its sweet taste and low caloric content, making it a candidate for use as a sugar substitute in food products.

1. Metabolic Pathways

This compound is produced biologically through the reduction of L-psicose by specific yeast strains. For instance, Metschnikowia koreensis LA1, isolated from soy sauce mash, has been shown to convert L-psicose into this compound effectively . This bioconversion highlights the potential of using microbial fermentation processes for the production of sugar alcohols.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study involving Klebsiella aerogenes demonstrated that this organism can synthesize 6-deoxy this compound under anaerobic conditions when supplied with substrates like L-fucose and glycerol . The metabolic pathways involved in this synthesis suggest that this compound may play a role in microbial interactions and could potentially be utilized as an antimicrobial agent.

3. Biochemical Assays

This compound serves as a biochemical reagent in various assays. It is used in life science research due to its ability to act as an organic compound that can influence metabolic reactions . Its role as a substrate or inhibitor in enzymatic reactions has been explored, indicating its versatility in biochemical applications.

Case Study 1: Production via Fermentation

A notable study focused on the fermentation process using Metschnikowia koreensis LA1 to produce this compound from L-psicose. The findings highlighted the efficiency of this yeast strain in converting sugars into alditols, which could have implications for industrial production methods .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of this compound against various pathogens. Results showed that this compound inhibited the growth of certain bacteria, suggesting its potential use as a natural preservative in food products .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C6H14O6 |

| CAS Number | 60660-58-4 |

| Sweetness (relative to sucrose) | Approximately 60% |

| Microbial Strain | Substrate Used | Product | Yield (%) |

|---|---|---|---|

| Metschnikowia koreensis LA1 | L-psicose | This compound | High |

| Klebsiella aerogenes | L-fucose + Glycerol | 6-deoxy this compound | Moderate |

Eigenschaften

IUPAC Name |

(2S,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-OMMKOOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364289 | |

| Record name | L-Talitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-13-6, 60660-58-4 | |

| Record name | Altritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Talitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMN74NT75W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TD9L8S68N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.